molecular formula C16H11BrClN3O3 B2364819 (5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428348-08-6

(5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2364819
CAS RN: 1428348-08-6
M. Wt: 408.64
InChI Key: DJDHTGSDZKJSFO-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11BrClN3O3 and its molecular weight is 408.64. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Cytotoxicity Testing

  • Study Focus: Synthesis of compounds similar to the chemical of interest, and their in vitro cytotoxicity on cancer cell lines.
  • Findings: Some compounds showed good inhibiting abilities on Hep-G2 cells, a type of liver cancer cell line, with IC50 values ranging from 1.39 to 8.03 µM (Nguyễn et al., 2020).

2. Microwave Assisted Synthesis and Biological Evaluation

  • Study Focus: Synthesis of pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities.
  • Findings: Some compounds exhibited high in vivo anti-inflammatory activity and potent antibacterial effects (Ravula et al., 2016).

3. Antinociceptive and Anti-inflammatory Properties

  • Study Focus: Synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory activities.
  • Findings: Certain derivatives showed significant activities in these areas, indicating potential therapeutic applications (Selvam et al., 2012).

4. Photochemical Reactions

  • Study Focus: Investigating the photochemical reaction of 1,3,4-oxadiazoles with furan.
  • Findings: A novel photo-induced acylation pathway was suggested based on the reactions observed (Tsuge et al., 1973).

5. Role in Crystal Packing

  • Study Focus: Analysis of crystal packing in derivatives containing biologically active 1,2,4-oxadiazol moiety.
  • Findings: The study highlighted the importance of non-covalent interactions in supramolecular architectures of these compounds (Sharma et al., 2019).

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O3/c17-10-3-4-12(18)11(6-10)16(22)21-7-9(8-21)15-19-14(20-24-15)13-2-1-5-23-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDHTGSDZKJSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC(=NO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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